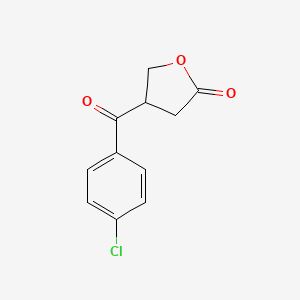

4-(4-Chlorobenzoyl)oxolan-2-one

Descripción

4-(4-Chlorobenzoyl)oxolan-2-one is a γ-lactone derivative featuring a 4-chlorobenzoyl substituent at the 4-position of the oxolan-2-one (tetrahydrofuran-2-one) ring. The 4-chlorobenzoyl group introduces electron-withdrawing properties, influencing its physicochemical behavior, such as solubility and stability.

Propiedades

Número CAS |

21034-24-2 |

|---|---|

Fórmula molecular |

C11H9ClO3 |

Peso molecular |

224.64 g/mol |

Nombre IUPAC |

4-(4-chlorobenzoyl)oxolan-2-one |

InChI |

InChI=1S/C11H9ClO3/c12-9-3-1-7(2-4-9)11(14)8-5-10(13)15-6-8/h1-4,8H,5-6H2 |

Clave InChI |

VQDBQMGPRBTKAK-UHFFFAOYSA-N |

SMILES canónico |

C1C(COC1=O)C(=O)C2=CC=C(C=C2)Cl |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Thiosemicarbazide Derivatives with 4-Chlorobenzoyl Groups

Several 4-chlorobenzoyl-containing thiosemicarbazides (e.g., compounds 11–14 from ) share the 4-chlorobenzoyl motif but differ in their core structures and substituents.

| Compound Name | Core Structure | Substituents | CAS Number | Yield (%) |

|---|---|---|---|---|

| 1-(4-Chlorobenzoyl)-4-(2-fluorophenyl)thiosemicarbazide | Thiosemicarbazide | 2-fluorophenyl | 894226-79-0 | 93 |

| 1-(4-Chlorobenzoyl)-4-(2,4-difluorophenyl)thiosemicarbazide | Thiosemicarbazide | 2,4-difluorophenyl | 891552-00-4 | 85 |

| 1-(4-Chlorobenzoyl)-4-(2,4-dichlorophenyl)thiosemicarbazide | Thiosemicarbazide | 2,4-dichlorophenyl | 891643-33-7 | 90 |

Key Differences :

- The oxolan-2-one core in 4-(4-Chlorobenzoyl)oxolan-2-one contrasts with the thiosemicarbazide backbone in compounds 11–14 , leading to distinct electronic and steric profiles.

- Thiosemicarbazides are more polar due to the –NH–C(=S)–NH– linkage, whereas the lactone ring in oxolan-2-one derivatives enhances hydrolytic stability .

Oxolan-2-One Alkaloids from Pilocarpus microphyllus

Natural oxolan-2-one alkaloids, such as pilocarpine (PIL) and epiisopiloturine (EPI) , share the oxolan-2-one core but differ in substituents. PIL features a 3-ethyl-4-(imidazolylmethyl) group, while EPI has a 3-(hydroxy(phenyl)methyl) substitution (). These alkaloids exhibit cholinergic activity, unlike 4-(4-Chlorobenzoyl)oxolan-2-one, which lacks the imidazole moiety critical for muscarinic receptor binding .

| Compound Name | Core Structure | Substituents | Bioactivity |

|---|---|---|---|

| Pilocarpine | Oxolan-2-one | 3-Ethyl, 4-(1-methylimidazol-5-yl)methyl | Cholinergic agonist |

| 4-(4-Chlorobenzoyl)oxolan-2-one | Oxolan-2-one | 4-Chlorobenzoyl | Undetermined (research) |

Key Differences :

- The 4-chlorobenzoyl group in the synthetic compound introduces a planar aromatic system, whereas PIL/EPI’s imidazole and hydroxybenzyl groups enable hydrogen bonding and receptor interactions .

Phenofibrate Derivatives

Choline Phenofibrate () contains a 4-(4-chlorobenzoyl)phenoxy group linked to a propanoate moiety. However, its esterified phenoxy-propanoate structure contrasts with the lactone ring in 4-(4-Chlorobenzoyl)oxolan-2-one, resulting in different metabolic pathways and bioavailability .

| Compound Name | Core Structure | Functional Groups | Application |

|---|---|---|---|

| Choline Phenofibrate | Phenoxy-propanoate | 4-(4-Chlorobenzoyl)phenoxy | Lipid-lowering drug |

| 4-(4-Chlorobenzoyl)oxolan-2-one | Oxolan-2-one | 4-Chlorobenzoyl | Research compound |

Key Differences :

- Phenofibrate’s ester linkage facilitates hydrolysis to active metabolites, whereas the lactone ring in oxolan-2-one derivatives may offer slower degradation .

Research Findings and Implications

- Synthetic Utility : The high yields of thiosemicarbazides () suggest that introducing electron-withdrawing groups (e.g., Cl, F) on the benzoyl ring enhances reaction efficiency, a strategy applicable to 4-(4-Chlorobenzoyl)oxolan-2-one synthesis.

- Biological Relevance: The 4-chlorobenzoyl group’s presence in both Phenofibrate (clinical use) and thiosemicarbazides (bioactive scaffolds) underscores its versatility in drug design .

- Structural Insights : NMR and LC-MS data from alkaloids () provide methodologies for characterizing 4-(4-Chlorobenzoyl)oxolan-2-one, particularly in confirming stereochemistry and substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.